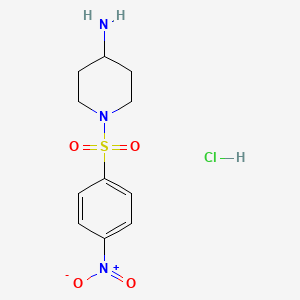

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride

Overview

Description

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride is a chemical compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis and functionalization have been published .Scientific Research Applications

Synthesis of Cyclic Compounds

Research has emphasized the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the versatility of derivatives in organic syntheses and pharmaceutical industry applications. Key developments include sequential Nicholas and Pauson-Khand reactions, multifunctional click cycloalkyne agents, and improvements in intramolecular Pauson-Khand reaction methodologies. These advancements underscore the potential of sulfonamide or sultam-based functional molecules in drug discovery and synthesis (Kyosuke Kaneda, 2020).

Nucleophilic Aromatic Substitution Reactions

The nucleophilic aromatic substitution reactions involving piperidine with nitrobenzene derivatives have been quantitatively analyzed, offering insights into the mechanism and kinetics of these reactions. This work provides foundational knowledge for understanding the behavior of similar compounds in organic synthesis, particularly highlighting the role of nitro groups in facilitating nucleophilic substitution without the need for base or acid catalysis (F. Pietra & D. Vitali, 1972).

Role in Nitrosamine Formation

Studies have shown the relevance of certain amines, including piperidine derivatives, as precursors to carcinogenic N-nitroso compounds. Research into the conversion of trimethylamine-N-oxide and other amines in foods highlights the significant role of dietary amines in the formation of these compounds, which have implications for understanding the chemical basis of food safety and the potential carcinogenicity of certain food components (J. K. Lin, 1986).

Biogenic Amines and Nitrosamine Formation in Fish

The research on biogenic amines in fish has implications for understanding intoxication, spoilage, and the formation of nitrosamines. Studies have demonstrated the significant role of biogenic amines as indicators of fish safety and quality, and their involvement in nitrosamine formation, pointing towards the need for managing these compounds in food safety protocols (I. A. Bulushi et al., 2009).

Oxidation Reactions and Drinking Water Treatment

Investigations into the oxidation reactions of organic compounds by strong oxidants like chlorine and ozone in drinking water treatment have revealed the formation of by-products, including those involving amine/amide functions. These findings contribute to the understanding of water treatment processes and underscore the importance of minimizing oxidizable impurities to reduce the presence of potentially harmful by-products in drinking water (R. Rice & M. Gomez-Taylor, 1986).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.

Mechanism of Action

Target of Action

The primary target of 1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, this compound can potentially exert antimicrobial and antitumor activities .

Mode of Action

This compound interacts with its target, DHFR, by binding to its active sites . This binding inhibits the normal function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway. The disruption of this pathway can lead to the inhibition of DNA synthesis and cell growth, which is the basis for its potential antimicrobial and antitumor activities .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, leading to a decrease in nucleotide synthesis and, consequently, DNA synthesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA synthesis and cell growth . By disrupting the tetrahydrofolate synthesis pathway, the compound can inhibit the synthesis of nucleotides, the building blocks of DNA. This inhibition can lead to a decrease in DNA synthesis, which can inhibit cell growth and potentially lead to cell death .

properties

IUPAC Name |

1-(4-nitrophenyl)sulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S.ClH/c12-9-5-7-13(8-6-9)19(17,18)11-3-1-10(2-4-11)14(15)16;/h1-4,9H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWBWIKZYNGMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)

![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)

![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)